molecular formula C8H10INO2S B183139 4-iodo-N,N-dimethylbenzenesulfonamide CAS No. 22184-85-6

4-iodo-N,N-dimethylbenzenesulfonamide

Cat. No.: B183139
CAS No.: 22184-85-6
M. Wt: 311.14 g/mol
InChI Key: QPKJEIFWPMIDDL-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10INO2S. It is characterized by the presence of an iodine atom attached to the benzene ring, along with a sulfonamide group substituted with two methyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-N,N-dimethylbenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of 4-iodoaniline with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the use of 4-iodobenzenesulfonyl chloride and dimethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Iodo-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethylbenzenesulfonamide
  • 4-Chloro-N,N-dimethylbenzenesulfonamide
  • 4-Fluoro-N,N-dimethylbenzenesulfonamide

Uniqueness

4-Iodo-N,N-dimethylbenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions and provide stronger halogen bonding interactions .

Properties

IUPAC Name

4-iodo-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKJEIFWPMIDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355450
Record name 4-iodo-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22184-85-6
Record name 4-iodo-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from pipsyl chloride and dimethylamine hydrochloride using a similar procedure to that used for Description 1.
Quantity
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Synthesis routes and methods II

Procedure details

Dimethylamine (100 mL of 2.0 M THF solution; 200 mmol) was added to a solution of pipsyl chloride (54.76 g; 181 mmol) in pyridine (300 mL) at 0° C. under N2, followed by the addition of N,N-dimethylaminopyridine (15 mg). The reaction was stirred under N2 for two days while it warmed from 0° C. to room temperature. The reaction solution was poured into 1.2 liter of water. The desired product was precipitated out of the H2O/pyridine solution. The solid was collected by filtration and rinsed by H2O (300 mL×2). The solid was dissolved in EtOAc (500 mL). The EtOAc solution was washed by 5% aqueous HCl (300 mL×3), water (300 mL×2) and brine (300 mL×1), dried by Na2SO4 and concentrated to give 4-iodo-N,N-dimethylbenzenesulfonamide (49.46 g; 88%) as white solid, which was used in the next reaction without further purification. 1H NMR (300 MHz, CDCl3) δ 7.88 (d, 2H, J=8.5 Hz), 7.46 (d, 2H, J=8.5 Hz), 2.69 (s, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
54.76 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
15 mg
Type
reactant
Reaction Step Two
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Quantity
1.2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dimethylamine (100 mL of 2.0 M solution in tetrahydrofuran; 200 mmol) was added to a solution of 4-iodobenzenesulfonyl chloride (54.76 g; 181 mmol) in pyridine (300 mL) at 0° C. under N2, followed by the addition of 4-N,N-dimethylaminopyridine (15 mg). The reaction was allowed to warm to room temperature and was stirred under N2 for 48 hrs. The reaction solution was poured into 1.2 liter of water, and the precipitated product was collected by filtration and rinsed with water (300 mL×2). The solid was dissolved in ethyl acetate (500 mL) and washed with 5% aqueous hydrochloric acid (300 mL×3), water (300 mL×2) and brine (300 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to give 4-iodo-N,N-dimethyl-benzenesulfonamide (49.46 g; 88%) as a white solid, which was used in the next reaction without further purification. 1H NMR (300 MHz, CDCl3) δ 7.88 (d, 2H, J=8.5 Hz), 7.46 (d, 2H, J=8.5 Hz), 2.69 (s, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
54.76 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
15 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three

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